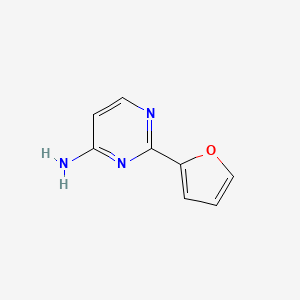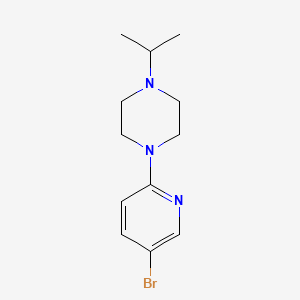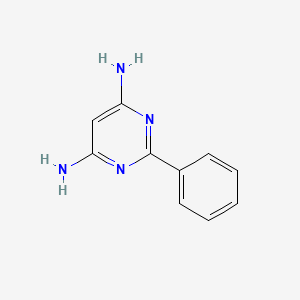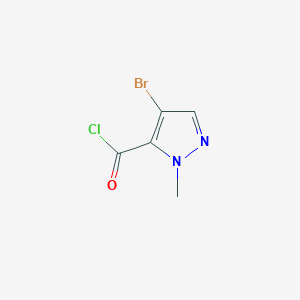
4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of pyrazole carbonyl chloride with different nucleophiles. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another example is the synthesis of 4-bromo-1-phenylsulphonylpyrazole, which can be metallated regioselectively to give various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using techniques such as IR, NMR, and X-ray crystallography. For example, the molecular geometry, vibrational wave numbers, and frontier molecular orbitals of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one were calculated using density functional theory (DFT) . The study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones revealed the molecular and supramolecular structures of several isomers, highlighting the importance of C-H...A (A = O, π) and π-stacking interactions in the solid state .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization. The reactivity of these compounds is influenced by the substituents on the pyrazole ring. For instance, the phenylsulphonyl group in 4-bromo-1-phenylsulphonylpyrazole can be removed under alkaline conditions, yielding 4-bromo-3(5)-substituted 1H-pyrazoles . Additionally, the electrochemically induced multicomponent transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one demonstrates the versatility of pyrazole derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of bromine and other substituents can significantly affect properties such as solubility, melting point, and biological activity. For example, the presence of a bromine atom can enhance the lipophilicity of the compound, potentially increasing its bioavailability . The biological activities of pyrazole derivatives, such as insecticidal, fungicidal, and analgesic activities, are often evaluated in various assays .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are often used as scaffolds in the synthesis of bioactive chemicals .
- For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase .
Agrochemistry
Coordination Chemistry and Organometallic Chemistry
Synthesis of 1,4’-bipyrazoles
- Pyrazole compounds can be used as starting materials in the synthesis of 1,4’-bipyrazoles .
- This process involves the reaction of two pyrazole molecules to form a bipyrazole structure .
- Bipyrazoles have various applications in medicinal chemistry and materials science .
Synthesis of Bioactive Compounds
- Pyrazole compounds are also used in the synthesis of various pharmaceutical and biologically active compounds .
- These include inhibitors, which are substances that slow down or stop a chemical reaction .
- The specific methods and outcomes would depend on the exact bioactive compound being synthesized .
Preparation of Solid Hexacoordinate Complexes
- Pyrazole compounds can be used in the preparation of solid hexacoordinate complexes .
- This involves the reaction of a pyrazole compound with dimethyl- and divinyl-tindichloride .
- Hexacoordinate complexes have applications in coordination chemistry .
Synthesis of 1,4’-bipyrazoles
- Pyrazole compounds can be used as starting materials in the synthesis of 1,4’-bipyrazoles .
- This process involves the reaction of two pyrazole molecules to form a bipyrazole structure .
- Bipyrazoles have various applications in medicinal chemistry and materials science .
Synthesis of Inhibitors
- Pyrazole compounds are also used in the synthesis of various inhibitors .
- Inhibitors are substances that slow down or stop a chemical reaction .
- The specific methods and outcomes would depend on the exact inhibitor being synthesized .
Preparation of Solid Hexacoordinate Complexes
properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQOVBRZZLXZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

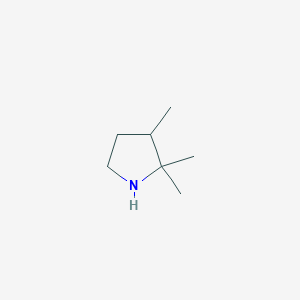
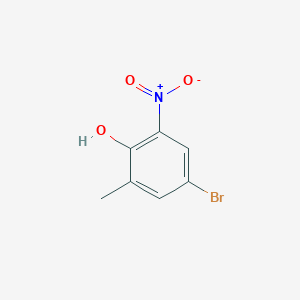


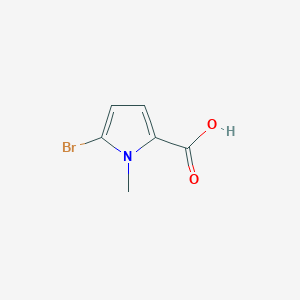
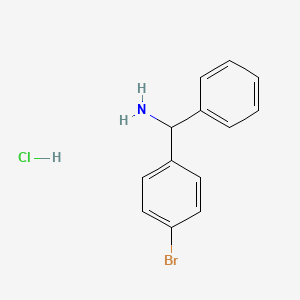


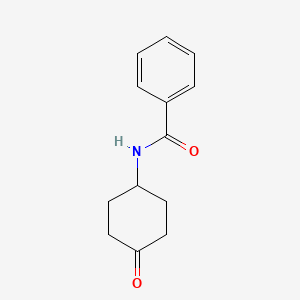

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
